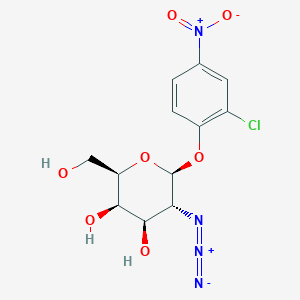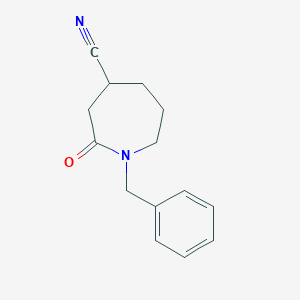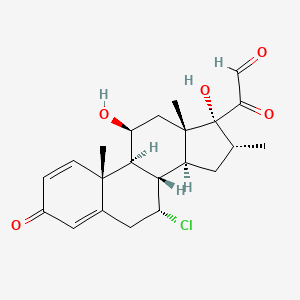
21-Dehydro Alclometasone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
21-Dehydro Alclometasone is a synthetic corticosteroid derivative used primarily in dermatology. It is an impurity of Alclometasone, which is known for its anti-inflammatory, antipruritic, and vasoconstrictive properties. The compound is characterized by its molecular formula C22H27ClO5 and a molecular weight of 406.90 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 21-Dehydro Alclometasone involves several steps, starting from the basic steroid structureThe reaction conditions often involve the use of reagents such as DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) and SeO2 (Selenium dioxide) for specific oxidation steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-pressure liquid chromatography (HPLC) for purification. The reaction conditions are carefully controlled to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
21-Dehydro Alclometasone undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: DDQ, SeO2.
Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents like thionyl chloride (SOCl2).
Major Products Formed
The major products formed from these reactions include various hydroxylated and chlorinated derivatives of the original steroid structure. These derivatives often retain the anti-inflammatory and antipruritic properties of the parent compound .
Aplicaciones Científicas De Investigación
21-Dehydro Alclometasone has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of related compounds.
Biology: Studied for its effects on cellular processes and its potential as a model compound for steroid metabolism.
Medicine: Investigated for its therapeutic potential in treating inflammatory skin conditions.
Industry: Used in the development of new corticosteroid formulations and as a quality control standard in pharmaceutical manufacturing
Mecanismo De Acción
The mechanism of action of 21-Dehydro Alclometasone involves binding to the glucocorticoid receptor. This complex then migrates to the nucleus, where it interacts with glucocorticoid response elements on the DNA. This interaction modulates the expression of various genes involved in inflammatory pathways, leading to reduced production of pro-inflammatory mediators such as prostaglandins and leukotrienes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 21-Dehydro Alclometasone include:
Alclometasone: The parent compound, known for its anti-inflammatory properties.
Hydrocortisone: Another corticosteroid with similar therapeutic uses.
Betamethasone: A more potent corticosteroid used in various inflammatory conditions.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can influence its potency, duration of action, and side effect profile compared to other corticosteroids .
Propiedades
Fórmula molecular |
C22H27ClO5 |
|---|---|
Peso molecular |
406.9 g/mol |
Nombre IUPAC |
2-[(7R,8S,9S,10R,11S,13S,14S,16R,17R)-7-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde |
InChI |
InChI=1S/C22H27ClO5/c1-11-6-14-18-15(23)8-12-7-13(25)4-5-20(12,2)19(18)16(26)9-21(14,3)22(11,28)17(27)10-24/h4-5,7,10-11,14-16,18-19,26,28H,6,8-9H2,1-3H3/t11-,14+,15-,16+,18-,19+,20+,21+,22+/m1/s1 |
Clave InChI |
QJLYCLAGWJJJGQ-PHCHRAKRSA-N |
SMILES isomérico |
C[C@@H]1C[C@H]2[C@@H]3[C@@H](CC4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)C=O)O)C)O)C)Cl |
SMILES canónico |
CC1CC2C3C(CC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)C=O)O)C)O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


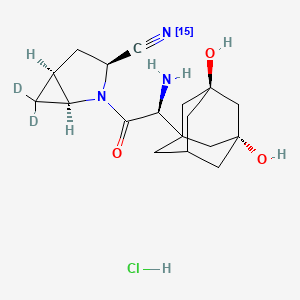
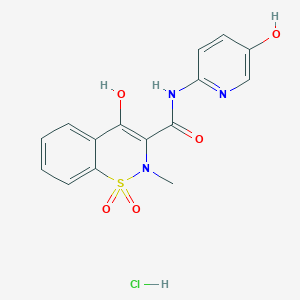
![4-Amino-N-ethyl-N-[2-(6-methyl-1H-benzimidazol-2-yl)ethyl]-2-pyridinecarboxamide](/img/structure/B13847860.png)
![(2R,4S,6R)-2-(hydroxymethyl)-6-[(Z)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol](/img/structure/B13847866.png)
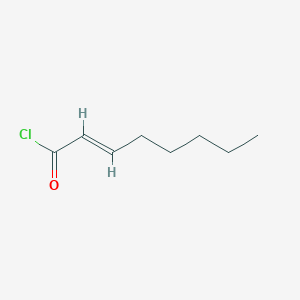

![N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-{[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-1H-pyrrole-3-carboxamide](/img/structure/B13847884.png)
![2-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-2H-benzo[d][1,3]oxazin-2-one Efavirenz](/img/structure/B13847885.png)
